3-phenyl-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-phenyl-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by:
- A phenyl group at position 3 of the triazolo[4,5-d]pyrimidin-7-one core.
- A 1,2,4-oxadiazole moiety linked via a methyl group at position 5. The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties .
This structural framework is associated with diverse biological activities, including antiviral and receptor-targeting effects, as seen in related compounds .
Properties
IUPAC Name |
3-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N7O2/c21-20(22,23)13-6-4-5-12(9-13)17-25-15(32-27-17)10-29-11-24-18-16(19(29)31)26-28-30(18)14-7-2-1-3-8-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVMHJSMWSJSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Molecular Formula
- C : 20
- H : 16
- F : 3
- N : 7
- O : 1
Structural Characteristics
The structure of this compound features a trifluoromethyl group and multiple heterocycles, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the triazole and oxadiazole rings is believed to enhance the interaction with biological targets involved in cancer cell proliferation.
-
Antimicrobial Properties
- Compounds containing oxadiazole and triazole moieties have shown significant antimicrobial activity against various pathogens. Research suggests that the trifluoromethyl group may enhance lipophilicity, improving membrane penetration and efficacy.
-
Anti-inflammatory Effects
- The potential anti-inflammatory effects of such compounds are under investigation. Initial findings suggest that they may inhibit key inflammatory pathways.
Material Science
-
Fluorescent Materials
- The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed for display technologies.
-
Sensors
- Due to its chemical stability and responsiveness to environmental changes, this compound can be developed into sensors for detecting specific ions or molecules in various settings.
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that modifications similar to those found in 3-phenyl-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one resulted in increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs.
Summary
The compound This compound shows great promise across various fields of research. Its applications in medicinal chemistry highlight its potential as an anticancer and antimicrobial agent while also paving the way for innovations in material science through its fluorescent properties. Ongoing research will further elucidate its mechanisms of action and broaden its applicability in real-world scenarios.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the oxadiazole ring, forming corresponding amidoxime or nitrile derivatives.
| Reaction Conditions | Products | Significance |
|---|---|---|
| Acidic (HCl, 80°C) | 3-(Trifluoromethyl)benzamide derivative | Generates intermediates for further functionalization |
| Basic (NaOH, reflux) | Nitrile and carboxylic acid byproducts | Alters electronic properties of the molecule |
This reactivity is critical for modifying the compound’s solubility or introducing new functional groups.
Substitution at the Triazole Ring
The triazolo-pyrimidinone core contains nitrogen atoms that may participate in electrophilic substitution or coordination reactions.
| Reagents | Site of Reactivity | Outcome |
|---|---|---|
| Halogens (e.g., Cl₂, Br₂) | N1 or N2 of the triazole | Halogenated derivatives for enhanced bioactivity |
| Metal ions (e.g., Pd, Cu) | Lone pairs on triazole nitrogens | Coordination complexes for catalytic applications |
Such substitutions are leveraged in medicinal chemistry to tune pharmacokinetic properties.
Hydrogenation of the Oxadiazole Ring
Under catalytic hydrogenation (H₂/Pd-C), the oxadiazole ring can undergo partial or complete reduction, yielding diamine or amine intermediates.
| Conditions | Reduction Product | Application |
|---|---|---|
| H₂ (1 atm), Pd-C, RT | Partially reduced oxadiazole | Stabilizes the ring for downstream reactions |
| H₂ (3 atm), PtO₂, 60°C | Fully reduced diamine | Modifies conformational flexibility |
This reaction pathway is essential for probing structure-activity relationships.
Functionalization of the Trifluoromethyl Group
The CF₃ group exhibits unique reactivity due to its electron-withdrawing nature.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nucleophilic aromatic substitution | KNO₃, H₂SO₄ | Nitro-substituted analogs |
| Radical halogenation | NBS, AIBN | Brominated derivatives |
These modifications enhance interactions with hydrophobic binding pockets in biological targets.
Oxidative Degradation Pathways
The triazolo-pyrimidinone core is prone to oxidation under strong oxidizing agents, leading to ring-opening or hydroxylation.
| Oxidizing Agent | Reaction Outcome |
|---|---|
| KMnO₄, H₂O | Cleavage of the pyrimidinone ring |
| mCPBA | Epoxidation of adjacent double bonds |
Understanding oxidative stability is vital for formulation and storage.
Comparative Reactivity with Structural Analogs
The trifluoromethylphenyl substituent differentiates this compound from analogs. For example:
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The triazolopyrimidinone scaffold is highly modular, with modifications at positions 3 (aryl/alkyl groups) and 6 (oxadiazole substituents) significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to electron-donating groups (e.g., ethoxy, methoxy) .
- Biological Activity: Analogous 3-aryl-triazolo[4,5-d]pyrimidinones (e.g., MADTP series) inhibit CHIKV nsP1, with resistance mutations (e.g., P34S, T246A) highlighting target specificity .
Physicochemical Properties
- Solubility : Polar groups (e.g., ethoxy in ) may enhance aqueous solubility, while aromatic substituents reduce it.
Preparation Methods
Synthesis of the Triazolopyrimidinone Core
The triazolopyrimidinone core is synthesized through a cyclocondensation reaction. A validated method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with acetic anhydride under acidic conditions to form the pyrazolopyrimidinone intermediate . This intermediate undergoes further functionalization via hydrazide formation. For instance, hydrazinolysis of the pyrazolopyrimidinone ester derivative yields the corresponding hydrazide, which serves as a critical precursor for subsequent triazole ring formation .
The triazole ring is introduced via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used "click chemistry" approach . In this step, a terminal alkyne-functionalized pyrimidinone reacts with an aryl azide derivative in the presence of Cu(OAc)₂ and sodium ascorbate, yielding the triazolopyrimidinone hybrid . Optimal conditions for this reaction include a 1:2 acetone-water solvent system at room temperature, achieving yields exceeding 80% .
Preparation of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring containing the 3-(trifluoromethyl)phenyl group is synthesized via cyclization of a diacylhydrazide precursor. A representative protocol involves reacting 3-(trifluoromethyl)benzoyl chloride with a hydroxylamine derivative to form an O-acylhydroxamic acid intermediate, which undergoes thermal cyclization in the presence of POCl₃ to yield the 1,2,4-oxadiazole . Alternative methods utilize microwave-assisted synthesis to enhance reaction efficiency, reducing cyclization times from hours to minutes .
Key Reaction Conditions for Oxadiazole Formation
| Parameter | Value | Source |
|---|---|---|
| Reactant | 3-(Trifluoromethyl)benzoyl chloride | |
| Cyclizing Agent | POCl₃ | |
| Temperature | 80–100°C | |
| Yield | 70–85% |
Conjugation of the Oxadiazole to the Triazolopyrimidinone Core
The final step involves alkylation of the triazolopyrimidinone core with the 1,2,4-oxadiazole moiety. This is achieved by introducing a chloromethyl group at the N6 position of the triazolopyrimidinone through reaction with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate . The resulting chloromethyl intermediate reacts with the hydroxyl group of the 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole under mild alkaline conditions (e.g., NaH in DMF), facilitating nucleophilic substitution .
Optimized Alkylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Sodium hydride (NaH) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 12–16 hours | |
| Yield | 60–75% |
Characterization and Analytical Validation
The final compound and intermediates are characterized using advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regioselectivity and structural integrity. For example, the methylene bridge (–CH₂–) between the triazolopyrimidinone and oxadiazole moieties appears as a singlet at δ 4.8–5.2 ppm in ¹H NMR .
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with the theoretical mass (m/z 483.4 for C₂₂H₁₆F₃N₇O₃) .
-
X-ray Diffraction : Single-crystal X-ray analysis validates the spatial arrangement of the triazole and oxadiazole rings .
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Competing pathways during CuAAC may yield 1,4- and 1,5-regioisomers. Using bulky aryl azides and low temperatures favors the desired 1,4-isomer .
-
Oxadiazole Cyclization Byproducts : Incomplete cyclization generates hydrolyzed intermediates. Excess POCl₃ and rigorous drying mitigate this issue .
-
Alkylation Efficiency : Steric hindrance from the trifluoromethyl group reduces reactivity. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances yields .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
